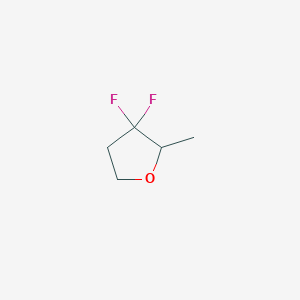
3,3-Difluoro-2-methyloxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-2-methyloxolane is a fluorinated organic compound that belongs to the class of oxolanes. Oxolanes are five-membered cyclic ethers, and the presence of fluorine atoms in the structure of this compound imparts unique chemical and physical properties to the compound. Fluorinated compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability, lipophilicity, and bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-methyloxolane can be achieved through several methods. One common approach involves the difluoromethylation of oxolane derivatives. For example, the reaction of 2-methyloxolane with difluorocarbene precursors under controlled conditions can yield this compound. Another method involves the use of difluoromethylating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) to introduce the difluoromethyl group into the oxolane ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound. Additionally, the development of greener and more sustainable synthetic routes is an ongoing area of research to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Difluoro-2-methyloxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorinated oxolane derivatives.
Reduction: Reduction reactions can yield partially or fully reduced products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halides and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various difluorinated oxolane derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
3,3-Difluoro-2-methyloxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated molecules.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Fluorinated compounds like this compound are investigated for their potential therapeutic properties, including antiviral and anticancer activities.
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-2-methyloxolane involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, leading to increased biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyloxolane: A non-fluorinated analog with similar structural features but different chemical properties.
3,3-Difluoro-2-oxindole: Another fluorinated compound with distinct biological activities and applications.
Uniqueness
3,3-Difluoro-2-methyloxolane is unique due to the presence of two fluorine atoms at the 3-position of the oxolane ring, which imparts enhanced stability, lipophilicity, and bioavailability compared to its non-fluorinated analogs. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C5H8F2O |
|---|---|
Poids moléculaire |
122.11 g/mol |
Nom IUPAC |
3,3-difluoro-2-methyloxolane |
InChI |
InChI=1S/C5H8F2O/c1-4-5(6,7)2-3-8-4/h4H,2-3H2,1H3 |
Clé InChI |
YKRCDMGMDCHSGG-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCO1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


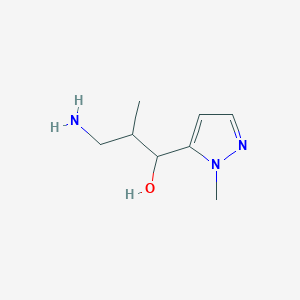

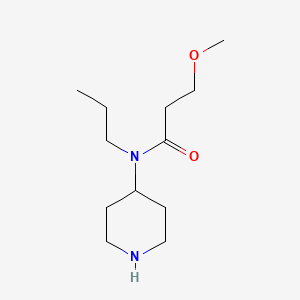

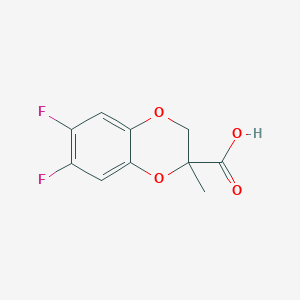
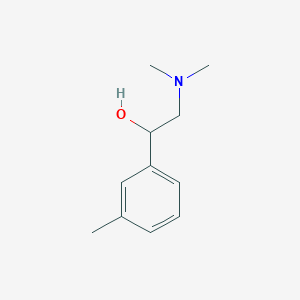


![(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol](/img/structure/B13184101.png)



![3-{5-Azaspiro[2.4]heptan-5-yl}-2,2-difluoropropan-1-amine](/img/structure/B13184137.png)
![2-Cyclobutyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13184145.png)
